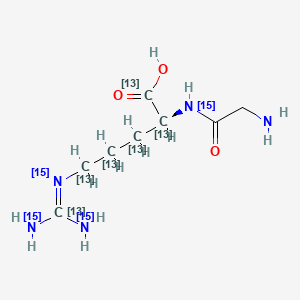

H-Gly-Arg-OH (Arg-13C6,15N4)

Beschreibung

BenchChem offers high-quality H-Gly-Arg-OH (Arg-13C6,15N4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Arg-OH (Arg-13C6,15N4) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H17N5O3 |

|---|---|

Molekulargewicht |

241.18 g/mol |

IUPAC-Name |

(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1 |

InChI-Schlüssel |

JLXVRFDTDUGQEE-QCCJAHHMSA-N |

Isomerische SMILES |

C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N |

Kanonische SMILES |

C(CC(C(=O)O)NC(=O)CN)CN=C(N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to H-Gly-Arg-OH (Arg-13C6,15N4): Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of the dipeptide H-Gly-Arg-OH and its stable isotope-labeled counterpart, H-Gly-Arg-OH (Arg-13C6,15N4). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or interested in this molecule.

Chemical Properties

H-Gly-Arg-OH, also known as Glycyl-L-arginine, is a dipeptide composed of glycine (B1666218) and L-arginine.[1] Its isotopically labeled form, where the arginine residue is labeled with six Carbon-13 and four Nitrogen-15 atoms, serves as a valuable internal standard in quantitative proteomics and metabolic studies. The key chemical properties of both the unlabeled and labeled forms are summarized below.

| Property | H-Gly-Arg-OH | H-Gly-Arg-OH (Arg-13C6,15N4) |

| Molecular Formula | C8H17N5O3 | C2(13C)6H17N(15N)4O3 |

| Molecular Weight | 231.25 g/mol [1] | ~241.25 g/mol (mass shift of +10 Da) |

| CAS Number | 18635-55-7[1] | Not available |

| Appearance | White to off-white powder | Solid |

| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) |

| Solubility | Soluble in water | Soluble in water |

| Storage | Store at ≤ -20°C | Store at room temperature or as specified |

Synthesis of H-Gly-Arg-OH and its Isotopic Variant

The synthesis of H-Gly-Arg-OH and its isotopically labeled form is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][3] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple washing.[4]

General Workflow for Fmoc-SPPS

The overall workflow for the synthesis of H-Gly-Arg-OH involves the sequential coupling of Fmoc-protected arginine (or its labeled variant) and then glycine to a solid support resin, followed by cleavage from the resin and deprotection of side chains.

Caption: General workflow for the solid-phase synthesis of H-Gly-Arg-OH.

Detailed Experimental Protocol (Adapted from a standard Fmoc-SPPS protocol)

This protocol is a general guideline for the manual synthesis of H-Gly-Arg-OH on a 0.1 mmol scale. For the synthesis of the isotopically labeled peptide, Fmoc-Arg(Pbf)-(13C6,15N4)-OH would be used in the first coupling step.

Materials and Reagents:

-

Resin: 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid).[5]

-

Amino Acids:

-

Fmoc-Arg(Pbf)-OH (or Fmoc-Arg(Pbf)-(13C6,15N4)-OH)

-

Fmoc-Gly-OH

-

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5]

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.[5]

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).[3]

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.[6]

-

Equipment: Solid-phase synthesis vessel, shaker, nitrogen bubbling system, HPLC system.

Procedure:

-

Resin Preparation and Swelling:

-

First Amino Acid Coupling (Arginine):

-

In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (or its labeled version) and 3.9 equivalents of HCTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution to pre-activate it for a few minutes.[6]

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the mixture for 2 hours at room temperature to ensure complete coupling.

-

-

Fmoc Deprotection:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the deprotection solution and repeat the process once more.[6]

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Second Amino Acid Coupling (Glycine):

-

Repeat the coupling procedure described in step 2 using 4 equivalents of Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection procedure described in step 3 to remove the Fmoc group from the N-terminal glycine.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin in a fume hood.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final H-Gly-Arg-OH product as a white powder.

-

Biological Context and Signaling Pathways

The biological significance of H-Gly-Arg-OH is intrinsically linked to its constituent amino acid, L-arginine. Arginine is a semi-essential amino acid that plays a crucial role in several metabolic and signaling pathways.[7] One of the most prominent is the L-arginine:nitric oxide (NO) pathway.[8]

The L-Arginine:Nitric Oxide Signaling Pathway

Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[9] It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS).[10] There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[9]

The synthesis of NO from L-arginine is a complex enzymatic reaction that requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[11] The reaction produces L-citrulline as a byproduct.[12]

References

- 1. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Automated Peptide Synthesizers [peptidemachines.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Tools of Discovery: An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Dipeptides in Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) dipeptides are powerful and versatile tools that have revolutionized quantitative analysis in biological research. By incorporating heavy isotopes of elements such as carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) into their structure, these molecules become distinguishable from their endogenous, "light" counterparts by mass spectrometry (MS). This mass difference, without altering the physicochemical properties of the dipeptide, enables highly accurate and precise quantification, making SIL dipeptides indispensable in a wide array of scientific applications, from fundamental metabolic studies to clinical biomarker validation and drug development.[1][2] This in-depth technical guide explores the core applications of stable isotope-labeled dipeptides, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of Stable Isotope Labeling for Dipeptides

Stable isotope labeling is a technique that replaces one or more atoms in a molecule with their non-radioactive (stable) isotopes.[3] For dipeptides, this is typically achieved by synthesizing the dipeptide using amino acids that have been enriched with heavy isotopes. The key advantage of this approach is that the SIL dipeptide is chemically identical to the naturally occurring dipeptide, meaning it exhibits the same chromatographic behavior, ionization efficiency, and fragmentation pattern in a mass spectrometer.[4] The only difference is its mass, which allows for its use as an ideal internal standard for quantification.

Commonly Used Stable Isotopes in Dipeptide Labeling:

| Isotope | Natural Abundance (%) | Common Labeled Amino Acids for Dipeptide Synthesis |

| Carbon-13 (¹³C) | 1.1 | [U-¹³C]-Alanine, [U-¹³C]-Glycine, [U-¹³C]-Histidine |

| Nitrogen-15 (¹⁵N) | 0.37 | [¹⁵N]-Glycine, [¹⁵N₂]-Lysine |

| Deuterium (²H) | 0.015 | [d₄]-Alanine, [d₃]-Leucine |

Key Applications of Stable Isotope-Labeled Dipeptides

The unique properties of SIL dipeptides make them invaluable in a variety of research areas.

Quantitative Proteomics and Metabolomics: The Gold Standard for Accuracy

The most prominent application of SIL dipeptides is as internal standards for absolute quantification of their endogenous counterparts in complex biological matrices such as plasma, urine, and tissue extracts.[5][6] This technique, often referred to as the Absolute QUantification (AQUA) strategy, provides a level of accuracy and precision that is difficult to achieve with other methods.[7]

Featured Dipeptides in Quantitative Analysis:

-

Carnosine (β-alanyl-L-histidine): A dipeptide found in high concentrations in muscle and brain tissue, carnosine has antioxidant and pH-buffering properties.[8] SIL-carnosine is used to accurately quantify its levels in various biological samples to study its role in exercise physiology, aging, and neurodegenerative diseases.[9]

-

Anserine (B1665513) (β-alanyl-3-methyl-L-histidine): A methylated analog of carnosine, anserine is also abundant in skeletal muscle and brain.[10] SIL-anserine is crucial for pharmacokinetic studies and for understanding its metabolic relationship with carnosine.[11]

Table 1: Quantitative Analysis of Carnosine and Anserine in Biological Samples using Stable Isotope Dilution LC-MS/MS

| Dipeptide | Matrix | Internal Standard | Limit of Quantification (LOQ) | Reference |

| Carnosine | Human Urine | Carnosine-d₄ | 23 fmol | [9] |

| Carnosine | Human Erythrocytes | Carnosine-d₄ | - | [9] |

| Anserine | Human Plasma | L-histidyl-L-leucine | 0.5 µM | [12][13] |

| Anserine | Human Urine | L-histidyl-L-leucine | - | [12][13] |

| Carnosine, Anserine, Homocarnosine | Aquatic Species Muscle | - | 50 ng/mL | [14] |

Pharmacokinetic and Drug Metabolism (ADME) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dipeptide-based drugs or prodrugs is a critical component of drug development. SIL dipeptides serve as essential tools in these studies, allowing for the precise tracking of the labeled molecule and its metabolites in vivo. This enables the determination of key pharmacokinetic parameters such as bioavailability, half-life, and clearance rates.

Peptide Transporter Studies

The absorption of many di- and tripeptides in the intestine is mediated by the proton-coupled peptide transporter 1 (PEPT1). SIL dipeptides are instrumental in studying the kinetics and specificity of these transporters. By using a labeled dipeptide as a substrate, researchers can accurately measure its uptake into cells, such as the Caco-2 cell line, a common model for the intestinal barrier. This is crucial for understanding nutrient absorption and for designing drugs that can be efficiently absorbed via these transporters.

Peptidase Activity and Substrate Discovery

Peptidases are enzymes that cleave peptide bonds. SIL dipeptides can be used as substrates to study the activity of specific peptidases.[3] By incubating a known concentration of a SIL dipeptide with a biological sample containing peptidases, the rate of its degradation can be accurately measured by monitoring the decrease of the labeled dipeptide and the appearance of its labeled amino acid constituents over time. This approach can also be used to identify novel substrates for peptidases.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing stable isotope-labeled dipeptides.

Protocol for the Absolute Quantification of Carnosine in Human Urine using LC-MS/MS

This protocol is adapted from methodologies described for the quantification of carnosine in biological fluids.[9]

1. Materials and Reagents:

-

Stable isotope-labeled internal standard: Carnosine-d₄

-

Urine samples

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

-

To 100 µL of the supernatant, add a known concentration of the carnosine-d₄ internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 5% ACN with 0.1% FA).

3. LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (e.g., 10 mM ammonium formate with 0.125% formic acid in 5% ACN) and mobile phase B (e.g., 10 mM ammonium formate with 0.125% formic acid in 95% ACN).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both endogenous carnosine (e.g., m/z 227→110) and the carnosine-d₄ internal standard (e.g., m/z 231→110).[9]

4. Data Analysis:

-

Integrate the peak areas for both the light (endogenous) and heavy (labeled) dipeptides.

-

Calculate the peak area ratio of the light to the heavy dipeptide.

-

Generate a standard curve using known concentrations of unlabeled carnosine spiked with the same amount of internal standard.

-

Determine the concentration of carnosine in the urine samples by interpolating their peak area ratios on the standard curve.

Protocol for a Dipeptide Transport Assay in Caco-2 Cells

This protocol describes a general method for studying the uptake of a stable isotope-labeled dipeptide, such as Gly-Sar, mediated by the PEPT1 transporter in a Caco-2 cell model.

1. Cell Culture:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

-

Seed the cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

2. Transport Assay:

-

Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Pre-incubate the cells in transport buffer for 30 minutes at 37°C.

-

Prepare a working solution of the stable isotope-labeled dipeptide in the transport buffer at the desired concentration.

-

To initiate the uptake, remove the pre-incubation buffer from the apical side of the Transwell insert and add the dipeptide working solution. Add fresh transport buffer to the basolateral side.

-

Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

To stop the uptake, rapidly wash the cell monolayers three times with ice-cold transport buffer.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and scraping the cells.

3. Sample Analysis:

-

Collect the cell lysates.

-

Add a known amount of a different stable isotope-labeled dipeptide (or a structural analog) as an internal standard for sample processing and analysis.

-

Analyze the samples by LC-MS/MS as described in Protocol 3.1 to quantify the amount of the labeled dipeptide taken up by the cells.

4. Data Analysis:

-

Calculate the intracellular concentration of the labeled dipeptide at each time point.

-

Plot the uptake of the dipeptide over time to determine the transport rate.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the labeled dipeptide.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a stable isotope-labeled dipeptide.

Caption: Schematic of PEPT1-mediated transport of a stable isotope-labeled dipeptide into an intestinal epithelial cell.

Caption: Proposed signaling pathway for the anti-melanogenic effect of carnosine and anserine via ERK activation.

Conclusion

Stable isotope-labeled dipeptides are indispensable tools in modern biological and pharmaceutical research. Their ability to serve as highly accurate internal standards has transformed quantitative proteomics and metabolomics. Furthermore, their application in pharmacokinetic studies, transporter assays, and enzyme activity profiling provides invaluable insights into the complex dynamics of biological systems. As analytical technologies continue to advance, the applications of stable isotope-labeled dipeptides are expected to expand further, enabling researchers to unravel the intricate mechanisms of life with ever-increasing precision.

References

- 1. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 2. chempep.com [chempep.com]

- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. genscript.com [genscript.com]

- 9. [PDF] Weighing In on mTOR Complex 2 Signaling: The Expanding Role in Cell Metabolism | Semantic Scholar [semanticscholar.org]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amino acid signalling upstream of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as a Starting Material for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), an isotopically labeled dipeptide, as a starting material in peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals who utilize peptide synthesis and quantitative proteomics in their work.

Introduction

H-Gly-Arg-OH with a stable isotope-labeled arginine residue (¹³C₆,¹⁵N₄) is a critical reagent for modern proteomics and drug development. Stable isotope labeling involves the substitution of atoms with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C and ¹⁴N with ¹⁵N.[1] These labeled compounds are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS).[1] This key characteristic allows them to serve as invaluable internal standards for the precise and accurate quantification of peptides and proteins in complex biological samples.[2]

The incorporation of a labeled arginine residue is particularly significant as trypsin, a common enzyme used in proteomics to digest proteins into smaller peptides, cleaves specifically at the C-terminus of arginine and lysine (B10760008) residues. This ensures that the majority of resulting peptides will contain a labeled or unlabeled arginine, making this a powerful and widely applicable labeling strategy.

Quantitative Data

The successful application of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in peptide synthesis and subsequent quantitative analysis relies on well-characterized starting material. The following tables summarize the key quantitative data for the unlabeled dipeptide and the corresponding protected, isotopically labeled arginine precursor required for its synthesis.

Table 1: Physicochemical Properties of H-Gly-Arg-OH

| Property | Value | Reference |

| CAS Number | 18635-55-7 | [3] |

| Molecular Formula | C₈H₁₇N₅O₃ | Chem-Impex |

| Molecular Weight | 231.25 g/mol | Chem-Impex |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

| Storage Temperature | ≤ -20°C | [3] |

Table 2: Specifications of Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) (Precursor for Synthesis)

| Property | Value | Reference |

| Labeled CAS Number | 1217461-89-6 | [4][5] |

| Molecular Formula | (¹³C)₆C₂₈H₄₀(¹⁵N)₄O₇S | [4] |

| Molecular Weight | 658.7 g/mol | [4][5] |

| Isotopic Purity | 99 atom % ¹³C, 99 atom % ¹⁵N | [6] |

| Chemical Purity | ≥98% | [5] |

| Mass Shift | M+10 | [6] |

| Solubility | Soluble in DMF and DMSO | [7] |

| Storage Temperature | +2°C to +8°C, Protect from light | [5] |

Experimental Protocols

The synthesis of a peptide incorporating H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a detailed, generalized protocol based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials

-

Fmoc-protected amino acids (including Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄))

-

SPPS resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HATU, or DIC)[8]

-

Coupling additive (e.g., HOBt or OxymaPure)[8]

-

Base (e.g., N,N-Diisopropylethylamine, DIEA)[8]

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade[8]

-

Deprotection Solution: 20% piperidine (B6355638) in DMF[8]

-

Washing Solvents: DMF, Dichloromethane (DCM)[8]

-

Cleavage Cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Cold diethyl ether[8]

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation[8]

Synthesis Workflow

The synthesis of a peptide containing the Gly-Arg(¹³C₆,¹⁵N₄) sequence via SPPS follows a cyclical process of deprotection and coupling, followed by final cleavage and purification.

Figure 1: Experimental workflow for the solid-phase synthesis of a peptide containing Gly-Arg(¹³C₆,¹⁵N₄).

Detailed Methodologies

1. Resin Swelling:

-

Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[8]

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-7 minutes and drain. Repeat this step.[8]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[8]

3. Amino Acid Coupling (Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄)):

-

In a separate vessel, prepare the activation mixture. Dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) and a suitable coupling reagent (e.g., HBTU) with an activator base (e.g., DIEA) in DMF.[8]

-

Add the activation mixture to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. A double coupling is often recommended for the sterically hindered arginine residue to ensure maximum efficiency.[8]

-

Drain the reaction solution.

-

Wash the resin 3-5 times with DMF.[8]

4. Subsequent Amino Acid Couplings (Fmoc-Gly-OH):

-

Repeat the Fmoc deprotection step (3.2).

-

Couple the next amino acid (Fmoc-Gly-OH) using a similar activation and coupling procedure as in step 3.3.

5. Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin.[8]

-

Agitate for 2-3 hours at room temperature.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether.[8]

-

Pellet the peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.[8]

-

Dry the crude peptide pellet.

-

Purify the peptide using High-Performance Liquid Chromatography (HPLC).

Logical Relationships and Applications

The use of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) and other isotopically labeled amino acids is foundational to modern quantitative proteomics.

Figure 2: Logical relationship of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in quantitative proteomics.

The primary applications include:

-

Absolute Quantification (AQUA): Synthesized peptides containing the labeled dipeptide can be used as internal standards. A known quantity of the "heavy" peptide is spiked into a biological sample. By comparing the mass spectrometry signal intensities of the heavy peptide and its "light" endogenous counterpart, the absolute quantity of the target protein can be determined.[2]

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): While this guide focuses on the dipeptide for synthetic applications, the labeled arginine itself is a cornerstone of SILAC. In this metabolic labeling approach, cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart.[9] This leads to the incorporation of the heavy amino acid into all newly synthesized proteins, allowing for the direct comparison of protein abundance between different cell populations.[9]

Biological Context: Arginine-Rich Peptides and Cell Entry

Peptides rich in arginine, such as cell-penetrating peptides (CPPs), have the remarkable ability to cross cellular membranes. Understanding the mechanism of their entry is crucial for their application as drug delivery vectors. The positively charged guanidinium (B1211019) group of arginine plays a key role in interacting with the negatively charged components of the cell membrane.[10] While the exact mechanisms are still under investigation, several models have been proposed.

Figure 3: Proposed mechanisms for the cellular uptake of arginine-rich peptides.

The main proposed pathways for the cellular entry of arginine-rich peptides include:

-

Direct Translocation/Pore Formation: Some studies suggest that these peptides can directly penetrate the cell membrane, possibly by inducing transient pores.[11]

-

Endocytosis: This is a major pathway where the peptides are internalized into vesicles. This can occur through several mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[12]

The use of isotopically labeled arginine-rich peptides allows for their precise tracking and quantification as they interact with and enter cells, providing valuable data to elucidate these complex biological processes.

References

- 1. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. L-Arginine-ð-Fmoc, pbf-OH (¹³Câ, 99%; ¹âµNâ, 99%) contains solvent | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. L-精氨酸-13C6,15N4 盐酸盐 99 atom % 13C, 99 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding the Mass Shift of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass shift of the isotopically labeled dipeptide H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). It details the principles behind its use in quantitative mass spectrometry, provides detailed experimental protocols, and discusses its application in relevant biological signaling pathways.

Core Principles of Isotopic Labeling and Mass Shift

Stable isotope labeling is a powerful technique used in mass spectrometry for the accurate quantification of molecules in complex samples.[1] In the case of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), the arginine (Arg) residue has been synthesized to incorporate six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes, replacing the naturally more abundant Carbon-12 (¹²C) and Nitrogen-14 (¹⁴N) isotopes.

This incorporation of heavier isotopes results in a predictable increase in the monoisotopic mass of the peptide, known as a mass shift. This "heavy" labeled peptide is chemically identical to its unlabeled or "light" counterpart, H-Gly-Arg-OH. Consequently, during sample preparation and chromatographic separation, both forms exhibit nearly identical behavior. However, they are readily distinguishable by a mass spectrometer due to their mass difference.[2]

The labeled H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) serves as an ideal internal standard for the accurate quantification of the naturally occurring H-Gly-Arg-OH. By adding a known amount of the heavy standard to a sample, the ratio of the signal intensities of the heavy and light peptides, as measured by the mass spectrometer, allows for precise determination of the quantity of the endogenous light peptide.

Quantitative Data Summary

The mass shift and monoisotopic masses of the light and heavy forms of H-Gly-Arg-OH are summarized in the table below.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled (Da) |

| H-Gly-Arg-OH | C₈H₁₇N₅O₃ | 231.1331 | N/A |

| H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) | C₂¹³C₆H₁₇N¹⁵N₄O₃ | 241.1414 | +10.0083 |

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of H-Gly-Arg-OH using its stable isotope-labeled internal standard.

Sample Preparation from Cell Culture

This protocol outlines the steps for extracting small molecules, including dipeptides, from cultured cells.

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency under specific experimental conditions.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping in the presence of ice-cold PBS.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant and store the cell pellet at -80°C until extraction.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) at a ratio of 1 mL of solvent per 10⁶ cells.

-

Add a known concentration of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) internal standard to the extraction mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the metabolites.

-

-

Sample Cleanup (if necessary):

-

For samples with high salt or lipid content, a solid-phase extraction (SPE) step may be necessary. A C18 SPE cartridge is suitable for desalting.

-

Condition the SPE cartridge with methanol followed by equilibration with water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove salts.

-

Elute the peptides with a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.

-

Dry the eluted sample in a vacuum centrifuge.

-

Reconstitute the dried sample in a small volume of a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water).

-

LC-MS/MS Analysis for Peptide Quantification

This protocol provides typical parameters for the analysis of H-Gly-Arg-OH and its labeled standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 2%), hold for a short period, then ramp up to a higher percentage (e.g., 50%) over several minutes to elute the peptides. This is followed by a wash at a high percentage of B and re-equilibration at the starting conditions. The gradient should be optimized to ensure good separation of the analyte from other sample components.

-

Flow Rate: Dependent on the column diameter, typically 0.2-0.4 mL/min for a 2.1 mm ID column.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.

-

Transitions to Monitor:

-

H-Gly-Arg-OH (Light): Precursor m/z 232.14, with product ions to be determined by infusion and fragmentation of a standard.

-

H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (Heavy): Precursor m/z 242.15, with product ions corresponding to those of the light form with the appropriate mass shift.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analytes to achieve maximum sensitivity.

-

Data Presentation and Interpretation

Quantitative analysis is based on the ratio of the peak areas of the endogenous (light) H-Gly-Arg-OH to the internal standard (heavy) H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

Example Quantitative Data

The following table illustrates how data from a quantitative experiment might be presented.

| Sample ID | Light Peptide Peak Area | Heavy Peptide Peak Area | Peak Area Ratio (Light/Heavy) | Calculated Concentration (µM) |

| Control 1 | 1.25E+06 | 2.50E+06 | 0.50 | 5.0 |

| Control 2 | 1.30E+06 | 2.52E+06 | 0.52 | 5.2 |

| Treated 1 | 2.55E+06 | 2.48E+06 | 1.03 | 10.3 |

| Treated 2 | 2.60E+06 | 2.51E+06 | 1.04 | 10.4 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of H-Gly-Arg-OH using a stable isotope-labeled internal standard.

Caption: Workflow for quantitative peptide analysis.

The Arginine Conversion Problem

A potential pitfall in stable isotope labeling experiments involving arginine is its metabolic conversion to other amino acids, most notably proline. This can lead to the appearance of the heavy label in proline-containing peptides, confounding quantitative analysis.[1][3]

Caption: Metabolic conversion of heavy arginine to proline.

Biological Context: mTOR Signaling Pathway

Arginine and glycine (B1666218) are involved in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[4] Arginine, in particular, is sensed by cellular proteins such as CASTOR1, leading to the activation of mTORC1.[1][5] The quantification of peptides like H-Gly-Arg-OH can provide insights into the metabolic flux and availability of these amino acids for signaling processes.

Caption: Arginine sensing in the mTORC1 signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway [dspace.mit.edu]

- 4. The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. | Broad Institute [broadinstitute.org]

- 5. The CASTOR proteins are arginine sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the isotopically labeled dipeptide H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this reagent, which is paramount for the accuracy and reproducibility of scientific research and drug development. This document will delve into the key analytical tests performed, summarize the quantitative data in structured tables, and provide detailed experimental protocols.

Overview of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

H-Gly-Arg-OH, or Glycyl-L-arginine, is a dipeptide composed of glycine (B1666218) and L-arginine.[1] The isotopically labeled version, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), incorporates stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the arginine residue. Specifically, all six carbon atoms and all four nitrogen atoms of the arginine side chain and backbone are replaced with their heavier isotopes. This labeling introduces a distinct mass shift, making it a valuable tool in quantitative proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, and for structural biology studies using mass spectrometry and NMR spectroscopy.[2][3]

Quantitative Data Summary

A Certificate of Analysis for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) will typically present the following quantitative data. The values provided in the tables below are representative examples based on commercially available product specifications.

Table 1: Identity and Physical Properties

| Parameter | Specification |

| Molecular Formula | C₂¹³C₆H₁₇¹⁵N₄N₅O₃ |

| Molecular Weight | ~241.25 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Table 2: Purity and Impurity Profile

| Parameter | Method | Result |

| Chemical Purity | HPLC | ≥98% |

| Related Impurities | HPLC | Conforms |

| Residual Solvents | GC-MS | Conforms |

| Water Content | Karl Fischer | ≤5% |

Table 3: Isotopic Enrichment and Identity

| Parameter | Method | Result |

| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥99 atom % |

| Isotopic Enrichment (¹⁵N) | Mass Spectrometry | ≥99 atom % |

| Mass Identity | Mass Spectrometry | Conforms to expected mass |

| Structural Identity | NMR | Conforms to structure |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptides.[4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For peptides like H-Gly-Arg-OH, reversed-phase HPLC (RP-HPLC) is the most common method.[5][6]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (typically with a particle size of 3-5 µm and a pore size of 100-300 Å), and a gradient pump.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined time (e.g., 5% to 95% B over 20 minutes) is typically used to elute the peptide.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min for an analytical column (e.g., 4.6 mm internal diameter).[5]

-

Detection: UV absorbance is monitored at a specific wavelength, usually 214 nm or 280 nm, where the peptide bond absorbs light.

-

Data Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of the peptide and to determine the level of isotopic enrichment.

Methodology for Identity:

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Sample Preparation: The peptide is dissolved in a suitable solvent, such as a water/acetonitrile mixture with a small amount of acid (e.g., formic acid).

-

Analysis: The sample is introduced into the mass spectrometer, where the molecules are ionized. The instrument then separates the ions based on their mass-to-charge ratio and detects them.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). The experimentally determined mass is compared to the theoretical calculated mass.

Methodology for Isotopic Enrichment:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is preferred for its ability to resolve isotopic peaks.[8][9]

-

Analysis: The instrument acquires a high-resolution mass spectrum of the peptide. The isotopic distribution of the molecular ion cluster is analyzed.

-

Data Analysis: The relative intensities of the monoisotopic peak (containing only ¹²C and ¹⁴N in the glycine portion) and the isotopologue peaks (containing the heavy isotopes) are measured. The isotopic enrichment is calculated by determining the percentage of the peptide that is fully labeled with ¹³C and ¹⁵N.[10][11] Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule are applied for accurate quantification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.[12][13] For peptides, NMR is used to confirm the primary structure and the correct covalent bonding.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The peptide is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Experiments: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments are performed.[14][15]

-

Data Analysis:

-

¹H NMR: The one-dimensional proton NMR spectrum provides information about the different types of protons in the molecule and their chemical environment.

-

2D NMR: Two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify spin systems of individual amino acid residues and establish through-bond connectivities.[14] HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons or nitrogens, which is particularly useful for isotopically labeled compounds.[14] The collected data is compared to expected chemical shifts and coupling patterns for the H-Gly-Arg-OH structure to confirm its identity.

-

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of the analysis process that culminates in the issuance of a Certificate of Analysis.

Caption: Workflow for generating a Certificate of Analysis.

This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). By comprehending the methodologies and the significance of the data, researchers can confidently utilize this valuable reagent in their studies, ensuring the integrity and reliability of their experimental outcomes.

References

- 1. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. L-Arginine·HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-539-H-0.25 [isotope.com]

- 4. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 5. hplc.eu [hplc.eu]

- 6. scispace.com [scispace.com]

- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 8. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 15. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]

The Metabolic Journey of a Dipeptide Tracer: An In-depth Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the intricate network of metabolic reactions within a biological system. By tracing the fate of isotopically labeled molecules, researchers can quantify the rates of metabolic pathways, providing critical insights into cellular physiology in both health and disease. Stable isotope-labeled amino acids have become indispensable tools in this field, offering a window into the dynamic processes of protein synthesis, energy metabolism, and the biosynthesis of essential molecules.[1][2]

This technical guide focuses on the application of a specific dipeptide tracer, H-Gly-Arg-OH with a stable isotope-labeled arginine residue (Arg-¹³C₆,¹⁵N₄). This molecule serves as a valuable tool for simultaneously investigating the metabolic fates of both glycine (B1666218) and arginine. Arginine is a semi-essential amino acid at the crossroads of several critical metabolic pathways, including the urea (B33335) cycle, nitric oxide (NO) synthesis, creatine (B1669601) production, and polyamine synthesis.[3][4] Glycine, a non-essential amino acid, is also a key precursor for numerous biomolecules, including proteins, purines, and creatine.[5] The use of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) allows for the precise tracking of the carbon and nitrogen atoms from the arginine component as they are incorporated into downstream metabolites, providing a quantitative measure of the flux through these interconnected pathways.

This guide will provide an in-depth overview of the experimental protocols, data presentation, and the key metabolic and signaling pathways associated with the use of this dipeptide tracer in metabolic flux analysis.

Core Metabolic Pathways

The H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) tracer allows for the investigation of several key metabolic pathways originating from arginine and glycine.

Creatine Synthesis

Creatine, essential for energy homeostasis in high-energy demand tissues like muscle and brain, is synthesized in a two-step process involving both glycine and arginine.

-

Guanidinoacetate Formation: Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the guanidino group from arginine to glycine, forming guanidinoacetate and ornithine.[3] The labeled carbon and nitrogen atoms from the tracer's arginine moiety are incorporated into guanidinoacetate.

-

Creatine Methylation: Guanidinoacetate N-methyltransferase (GAMT) then methylates guanidinoacetate, using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[3]

References

- 1. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

Navigating Stability: A Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Gly-Arg-OH, particularly its isotopically labeled form H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), serves as a valuable tool in various research applications, from metabolic studies to its use as an internal standard in clinical mass spectrometry.[1] Understanding its physical and chemical stability is paramount for ensuring data integrity and optimizing its use in experimental and developmental pipelines. This guide provides an in-depth overview of the stability profile of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), detailing potential degradation pathways, recommended storage conditions, and standardized experimental protocols for stability assessment.

While specific quantitative stability data for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is not extensively published, this guide synthesizes general principles of peptide stability, the known characteristics of its constituent amino acids, and the subtle influence of isotopic labeling to provide a robust framework for its handling and application.

The Impact of Isotopic Labeling on Stability

The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is a powerful technique for tracing and quantifying molecules without significantly altering their chemical properties.[2] For H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), the replacement of natural abundance carbon and nitrogen with their heavier isotopes in the arginine residue has a negligible effect on the overall three-dimensional structure and chemical reactivity of the peptide.[3] The primary influence of this isotopic substitution lies in the alteration of bond vibrational energies, which can be detected by techniques like mass spectrometry and NMR spectroscopy but does not typically impact the rate of common degradation reactions under physiological or standard laboratory conditions.[3]

Physical Stability and Recommended Storage

The physical stability of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) pertains to its solid-state properties and its behavior in solution. Like most peptides, it is most stable when stored in a lyophilized state.

Table 1: Recommended Storage Conditions for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

| Form | Temperature | Humidity | Additional Notes |

| Lyophilized Powder | -20°C or below[4] | Low | Protect from moisture to prevent hydrolysis. |

| In Solution | -20°C or -80°C | N/A | Aliquot to avoid repeated freeze-thaw cycles. Use of appropriate buffers is critical to control pH. |

Chemical Stability and Potential Degradation Pathways

The chemical stability of H-Gly-Arg-OH is influenced by factors such as pH, temperature, and the presence of enzymatic or oxidizing agents. The primary degradation pathways for this dipeptide are anticipated to be hydrolysis of the peptide bond and modifications to the arginine side chain.

Hydrolysis

The amide bond linking the glycine (B1666218) and arginine residues is susceptible to hydrolysis, a common degradation route for peptides.[5] This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the dipeptide into its constituent amino acids, glycine and arginine.

Potential Degradation Pathways

Caption: Potential degradation pathways for H-Gly-Arg-OH.

Table 2: Summary of Potential Chemical Degradation

| Degradation Pathway | Description | Key Influencing Factors | Potential Products |

| Hydrolysis | Cleavage of the peptide bond. | pH (extremes accelerate), Temperature | Glycine, Arginine |

| Oxidation | Modification of the arginine side chain. | Presence of oxidizing agents, light exposure | Various oxidized arginine species |

| Deamidation | Loss of an amine group from the arginine side chain. | Generally a slower process for arginine compared to asparagine or glutamine. | Ornithine and other byproducts |

Experimental Protocols for Stability Assessment

A comprehensive assessment of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) stability involves a series of well-defined experiments. The following protocols outline standard methodologies.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. This involves exposing the dipeptide to harsh conditions to accelerate its breakdown.

Table 3: Typical Conditions for Forced Degradation Studies

| Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify susceptibility to oxidative stress. |

| Thermal Stress | 80°C for 48 hours (solid state) | To determine the impact of high temperature on the lyophilized powder. |

| Photostability | Exposure to light (ICH Q1B guidelines) | To assess degradation due to light exposure. |

Analytical Methodology

The stability of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Experimental Workflow for Stability Testing

Caption: A typical workflow for assessing peptide stability.

Protocol for HPLC-MS Analysis:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a buffered solution) to a known concentration. For stability samples, dilute to the target concentration.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A standard flow rate of 0.2-0.5 mL/min.

-

Detection: UV detection at 210-220 nm.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: Full scan mode to detect the parent ion and potential degradation products. Tandem MS (MS/MS) can be used to fragment ions for structural elucidation of degradants.

-

-

Data Analysis: Quantify the peak area of the parent peptide over time to determine the rate of degradation. Identify degradation products by their mass-to-charge ratio and fragmentation patterns.

Conclusion

H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is a stable dipeptide when stored under appropriate conditions. Its primary degradation pathways are predictable and can be monitored using standard analytical techniques. For researchers, scientists, and drug development professionals, adherence to recommended storage and handling procedures is crucial for maintaining the integrity of this important research tool. The experimental frameworks provided herein offer a solid foundation for any formal stability assessment required for regulatory or quality control purposes.

References

Methodological & Application

Application Notes and Protocols for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in SILAC Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique enables the accurate determination of relative protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome.[1][4] H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is a specialized dipeptide containing a heavy isotope-labeled arginine, which serves as a key reagent in SILAC experiments, particularly those employing trypsin for protein digestion. Trypsin specifically cleaves at the C-terminus of lysine (B10760008) and arginine residues, ensuring that the vast majority of resulting peptides will incorporate the heavy label, allowing for robust quantification by mass spectrometry (MS).[3][5]

This document provides detailed application notes and experimental protocols for the utilization of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in SILAC-based quantitative proteomics workflows.

Note on H-Gly-Arg-OH Usage: In standard SILAC protocols, it is the free amino acid that is incorporated into newly synthesized proteins. When using the dipeptide H-Gly-Arg-OH, it is presumed that cellular peptidases will cleave the glycine, releasing the heavy arginine (Arg-¹³C₆,¹⁵N₄) for metabolic incorporation. This protocol is based on this assumption.

Key Applications

-

Relative Protein Quantification: Comparing global protein expression profiles between different experimental conditions (e.g., drug treatment vs. control).[3][4]

-

Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs such as phosphorylation, ubiquitination, and glycosylation.[6]

-

Protein-Protein Interaction Studies: Identifying and quantifying dynamic changes in protein interaction networks.[7]

-

Protein Turnover and Synthesis Analysis (Dynamic SILAC): Measuring the rates of protein synthesis and degradation.[1][8]

-

Biomarker Discovery: Identifying potential protein biomarkers in various disease models.[8]

Data Presentation

Table 1: Isotopic Purity and Mass Shift of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

| Parameter | Specification |

| Labeled Amino Acid | Arginine (Arg) |

| Isotopic Label | ¹³C₆, ¹⁵N₄ |

| Isotopic Purity | >98% |

| Mass Shift | +10 Da |

| Chemical Formula | C₈H₁₇N₅O₃ (¹³C₆, ¹⁵N₄ labeled Arg) |

| Molecular Weight | 243.18 g/mol (labeled Arg) |

Table 2: Representative Incorporation Efficiency of Heavy Arginine in Common Cell Lines

| Cell Line | Culture Time (passages) | Incorporation Efficiency (%) |

| HeLa | 5-6 | >97% |

| HEK293 | 5-6 | >98% |

| A549 | 6-7 | >95% |

| Jurkat | 7-8 | >95% |

| Note: Incorporation efficiency should be empirically determined for each cell line and experimental setup.[9] |

Experimental Protocols

This section outlines a comprehensive protocol for a typical SILAC experiment using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

Phase 1: Adaptation Phase

The goal of this phase is to achieve complete incorporation of the heavy-labeled arginine into the proteome of the experimental cell population.[4][9]

-

Media Preparation:

-

Prepare "light" SILAC medium: Use arginine- and lysine-deficient cell culture medium supplemented with normal ("light") L-lysine and L-arginine at their standard concentrations.[6]

-

Prepare "heavy" SILAC medium: Use arginine- and lysine-deficient cell culture medium supplemented with "light" L-lysine and H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) at a concentration equivalent to that of normal arginine.

-

For both media, add 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[5][6]

-

-

Cell Culture and Adaptation:

-

Verification of Incorporation (Optional but Recommended):

-

After the adaptation phase, harvest a small aliquot of cells from the "heavy" population.

-

Extract proteins, perform a quick in-gel or in-solution digest with trypsin, and analyze the peptides by LC-MS/MS.

-

Confirm that the incorporation of heavy arginine is >97%.

-

Phase 2: Experimental Phase

Once complete labeling is achieved, the cells are ready for the experimental treatment.

-

Experimental Treatment:

-

Apply the desired experimental conditions to the cell populations (e.g., treat the "heavy" cells with a drug and use the "light" cells as a control).

-

-

Cell Harvesting and Lysis:

-

Harvest the "light" and "heavy" cell populations separately.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

-

Mix the "light" and "heavy" lysates in a 1:1 protein ratio. This early-stage mixing minimizes experimental variability.[6]

-

Phase 3: Sample Preparation for Mass Spectrometry

-

Protein Digestion (In-Solution):

-

Reduction: Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

-

Alkylation: Alkylate the cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.

-

Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins with sequencing-grade trypsin overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Phase 4: LC-MS/MS Analysis and Data Processing

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid).

-

Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.[9]

-

-

Data Analysis:

-

Use specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut to analyze the raw MS data.[11]

-

The software will identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

Protein ratios are then calculated based on the median or average of the corresponding peptide ratios.

-

Mandatory Visualizations

SILAC Experimental Workflow

Caption: A generalized workflow for a SILAC experiment.

PI3K/Akt Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Troubleshooting and Considerations

-

Arginine-to-Proline Conversion: In some cell lines, heavy arginine can be metabolically converted to heavy proline, which can complicate data analysis.[5][12] This can be mitigated by supplementing the SILAC medium with a high concentration of unlabeled proline.[12]

-

Incomplete Labeling: Ensure a sufficient number of cell doublings for complete incorporation. Verify incorporation efficiency before starting the main experiment.

-

Cell Viability: Monitor cell growth and viability in SILAC media, as some cell lines may be sensitive to the dialyzed serum or the absence of certain non-essential amino acids.[9]

-

Data Analysis Software: The choice of data analysis software can impact the results. It is advisable to use well-established platforms and consider cross-validation with different software if necessary.[11]

By following these protocols and considerations, researchers can effectively utilize H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) to perform robust and accurate quantitative proteomics experiments, leading to valuable insights into complex biological systems.

References

- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Glycyl-Arginine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique widely used in bioanalysis.[1] For accurate quantification of analytes in complex biological matrices like plasma, the use of an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response.[2][3] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] This application note describes a robust and validated LC-MS/MS method for the quantification of the dipeptide H-Gly-Arg-OH in human plasma using H-Gly-Arg-OH (Arg-13C6,15N4) as the internal standard. This SIL-IS, where the arginine residue is labeled with six 13C and four 15N atoms, provides a mass shift of +10 Da, allowing for clear differentiation from the endogenous analyte.[4]

Principle of Quantification

The methodology is based on the stable isotope dilution technique. A known concentration of the SIL internal standard, H-Gly-Arg-OH (Arg-13C6,15N4), is spiked into all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.[5] The analyte and the internal standard are extracted and analyzed together. Since they are chemically identical, any loss during sample processing or fluctuation in MS signal affects both compounds equally.[3] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte's concentration in the calibration standards.[6]

Experimental Protocols

1. Materials and Reagents

-

Analytes: H-Gly-Arg-OH (Analyte), H-Gly-Arg-OH (Arg-13C6,15N4) (Internal Standard)

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water

-

Matrix: Blank human plasma (K2EDTA)

-

Equipment: 96-well collection plates, analytical balance, vortex mixer, centrifuge, automated liquid handler (optional)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Gly-Arg-OH in 50% MeOH/Water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Gly-Arg-OH (Arg-13C6,15N4) in 50% MeOH/Water.

-

Analyte Working Solutions (for Calibration Curve & QCs): Serially dilute the Analyte Stock Solution with 50% MeOH/Water to create a series of working solutions for spiking into the plasma to generate the calibration curve and QC samples.

-

Internal Standard Working Solution (ISWS) (500 ng/mL): Dilute the Internal Standard Stock Solution with ACN containing 1% FA.

3. Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is a rapid and effective method for extracting small molecules and peptides from plasma samples.[7]

-

Label a 96-well plate for sample processing.

-

Pipette 50 µL of each standard, QC, or unknown plasma sample into the designated wells.

-

Add 200 µL of the Internal Standard Working Solution (500 ng/mL in ACN with 1% FA) to every well. The ACN acts as the precipitation agent.

-

Seal the plate and vortex mix for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Dilute the supernatant with 100 µL of ultrapure water containing 0.1% FA to reduce the organic solvent concentration prior to injection.

-

Seal the plate and vortex briefly. The plate is now ready for LC-MS/MS analysis.

Diagrams and Visualizations

Below are diagrams illustrating the experimental workflow and the principle of quantification using a stable isotope-labeled internal standard.

Caption: General experimental workflow for LC-MS/MS quantification.

Caption: Principle of quantification using a co-eluting SIL-IS.

Data Presentation

Table 1: LC-MS/MS System and Conditions

| Parameter | Setting |

| LC System | Standard High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes, re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MRM Transition (Analyte) | To be determined empirically (e.g., Precursor > Product) |

| MRM Transition (IS) | To be determined empirically (e.g., Precursor+10 > Product) |

| Collision Energy (CE) | To be optimized for each transition |

| Source Temperature | 500 °C |

Note: MRM transitions and collision energies must be optimized based on the specific instrument used. The precursor ion for the analyte will correspond to its [M+H]+, and the internal standard's precursor will be 10 Da higher.

Table 2: Method Performance and Validation Summary

This table presents typical performance data expected from a validated method. The process of validation ensures the method is accurate, precise, and reliable for its intended use.[1][8][9]

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 10 - 10,000 ng/mL | - |

| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |

| LLOQ | 10 ng/mL | - |

| Accuracy at LLOQ | 95.5% - 104.3% | 80% - 120% |

| Precision (CV%) at LLOQ | < 10% | ≤ 20% |

| QC Accuracy | 96.2% - 103.8% | 85% - 115% |

| QC Precision (CV%) | Intra-day: < 5% Inter-day: < 8% | ≤ 15% |

| Matrix Effect | IS-Normalized Matrix Factor: 0.95 - 1.04 | CV% ≤ 15% |

| Recovery | Consistent and reproducible across QC levels (>85%) | Consistent & reproducible |

This application note provides a comprehensive protocol for the quantitative analysis of H-Gly-Arg-OH in human plasma using its stable isotope-labeled analog, H-Gly-Arg-OH (Arg-13C6,15N4), as an internal standard with LC-MS/MS. The use of a SIL-IS ensures the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing.[2][4] The described protein precipitation method is simple, fast, and suitable for high-throughput analysis in research and drug development settings. The method demonstrates excellent performance characteristics in line with regulatory guidelines for bioanalytical method validation.

References

- 1. resolian.com [resolian.com]

- 2. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]

- 5. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Quantitative proteomics workflow with H-Gly-Arg-OH (Arg-13C6,15N4)

Application Note & Protocol

Topic: Quantitative Proteomics Workflow with H-Gly-Arg-OH (Arg-13C6,15N4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry (MS)-based technique for quantitative proteomics.[1][2][3] The method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the proteome of living cells.[3] By comparing the protein profiles of cells grown in "light" (natural abundance) and "heavy" media, SILAC enables the precise relative quantification of protein abundance between different experimental conditions, such as drug treatment versus a vehicle control.[2][4] This approach is highly accurate because the "light" and "heavy" samples are combined at an early stage, minimizing downstream experimental variability.[2][5]